molecular formula C7H8N2O5S B1622294 4-Amino-2-nitro-3-toluenesulfonic acid CAS No. 226711-11-1

4-Amino-2-nitro-3-toluenesulfonic acid

Cat. No.: B1622294
CAS No.: 226711-11-1
M. Wt: 232.22 g/mol
InChI Key: OTVUVZCOLDTZOY-UHFFFAOYSA-N
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Description

Significance of Aminotoluenesulfonic Acid Derivatives in Organic Chemistry Research

Aminotoluenesulfonic acid derivatives are of considerable significance in organic chemistry research due to their role as key intermediates in the synthesis of a diverse range of complex molecules. These compounds serve as foundational building blocks for the creation of azo dyes, which are widely used in the textile and printing industries. In the pharmaceutical sector, the aminotoluenesulfonic acid moiety is incorporated into various drug candidates, leveraging its specific physicochemical properties to enhance solubility, bioavailability, and therapeutic efficacy. Furthermore, these derivatives are utilized in the development of advanced materials, including ion-exchange resins and conductive polymers. The reactivity of the amino and sulfonic acid groups, coupled with the influence of the toluene (B28343) backbone, provides a rich platform for methodological development in organic synthesis.

Historical Context of Nitroaromatic and Sulfonic Acid Chemistry

The chemistry of nitroaromatic compounds has a rich history dating back to the 19th century, with the development of nitration reactions for the synthesis of explosives such as trinitrotoluene (TNT). The powerful electron-withdrawing nature of the nitro group and its impact on the reactivity of the aromatic ring were pivotal discoveries that spurred significant advancements in organic chemistry.

Similarly, the study of sulfonic acids has been instrumental in the evolution of synthetic chemistry. The sulfonation of aromatic compounds was one of the earliest and most important industrial organic reactions, leading to the production of synthetic dyes and detergents. The ability of the sulfonic acid group to render large organic molecules water-soluble was a transformative development. The convergence of these two fields, through the synthesis of molecules containing both nitro and sulfonic acid functionalities, has led to the creation of a vast library of compounds with tailored properties for a multitude of applications.

Scope and Research Imperatives for 4-Amino-2-nitro-3-toluenesulfonic Acid Studies

While the broader families of aminotoluenesulfonic acids and nitroaromatic compounds are well-studied, specific isomers such as this compound often present unique research challenges and opportunities. The precise arrangement of the amino, nitro, and sulfonic acid groups on the toluene ring can significantly influence the compound's reactivity, spectroscopic properties, and potential applications.

Current research imperatives for this compound and its isomers include the development of efficient and regioselective synthetic routes, detailed characterization of its physicochemical properties, and exploration of its utility as a precursor for novel functional materials and biologically active molecules. A deeper understanding of the interplay between the different functional groups is crucial for unlocking the full potential of this and related compounds. Due to the limited specific data on this compound, much of the detailed findings in this article are based on closely related isomers, highlighting the need for further focused research on this particular compound.

Detailed Research Findings

Due to a scarcity of specific research data for this compound, this section presents data for closely related and isomeric compounds to provide a representative understanding of the chemical class.

Synthesis and Manufacturing Processes

The synthesis of aminonitrotoluenesulfonic acids typically involves a multi-step process that includes nitration, sulfonation, and reduction reactions. The specific order and conditions of these reactions are critical for achieving the desired isomer.

A general approach for the synthesis of a related compound, 2-Amino-4-nitrotoluene-5-sulfonic acid, involves the nitration and sulfonation of toluene, followed by selective reduction and diazotization to introduce the amino group. The synthesis of another isomer, 4-aminotoluene-3-sulfonic acid, can be achieved by the sulfonation of p-toluidine.

Chemical and Physical Properties

Below is a table of predicted and observed properties for this compound and its closely related isomers.

PropertyThis compound (Predicted)4-Amino-2-nitrobenzenesulfonic acid cymitquimica.com4-Aminotoluene-3-sulfonic acid sigmaaldrich.com
IUPAC Name 4-Amino-3-methyl-2-nitrobenzenesulfonic acid4-Amino-2-nitrobenzenesulfonic acid2-Amino-5-methylbenzenesulfonic acid
CAS Number Not available712-24-3 cymitquimica.com88-44-8 sigmaaldrich.com
Molecular Formula C7H8N2O5SC6H6N2O5S cymitquimica.comC7H9NO3S sigmaaldrich.com
Molecular Weight 232.21 g/mol 218.19 g/mol cymitquimica.com187.22 g/mol sigmaaldrich.com
Appearance SolidSolid cymitquimica.comSolid sigmaaldrich.com
Solubility in Water SolubleSoluble cymitquimica.com6 g/L at 20 °C sigmaaldrich.com

Spectroscopic Data and Characterization

Detailed spectroscopic data for this compound is not available in the public domain. However, characterization of such a compound would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern on the aromatic ring. 13C NMR would provide information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the S=O and O-H stretching of the sulfonic acid group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

For comparison, the characterization of related compounds often reveals key spectral features that would be expected in this compound. For instance, in the synthesis of α-amino nitriles catalyzed by p-toluenesulfonic acid, the products are characterized by IR spectra showing bands for the N-H, C≡N, and aromatic C-H stretches, and by 1H NMR spectra confirming the presence of aromatic and methine protons. niscpr.res.in

Applications in Chemical Synthesis and Industry

While specific industrial applications for this compound are not well-documented, its structural motifs suggest potential utility in areas where its isomers are employed. Aminotoluenesulfonic acids are valuable intermediates in the synthesis of:

Azo Dyes: The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. ontosight.ai

Pharmaceuticals: The sulfonic acid group can improve the water solubility of drug molecules, and the amino and nitro groups can be chemically modified to introduce desired pharmacophores. ontosight.ai

Specialty Chemicals: These compounds can serve as building blocks for agrochemicals, photographic chemicals, and other specialty organic compounds.

The presence of the nitro group in this compound could also make it a precursor for other functionalized toluenes through reduction of the nitro group to a second amino group, opening up possibilities for the synthesis of diamino-toluenesulfonic acids.

Properties

IUPAC Name

6-amino-3-methyl-2-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-4-2-3-5(8)7(15(12,13)14)6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVUVZCOLDTZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376283
Record name 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226711-11-1
Record name 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Precursor Synthesis and Functionalization Strategies

The creation of the target molecule is contingent on the controlled, stepwise introduction of functional groups. The reactivity of the aromatic ring and the regiochemical outcome of each step are governed by the electronic properties of the substituents already present. libretexts.orguomustansiriyah.edu.iq Activating groups increase the ring's reactivity towards electrophiles and direct incoming groups to the ortho and para positions, while deactivating groups decrease reactivity and, with the exception of halogens, direct to the meta position. libretexts.orgwikipedia.org

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. wikipedia.org The reaction typically involves a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iqlibretexts.orglibretexts.org The regioselectivity of nitration on a substituted toluene (B28343) ring is a significant challenge. For instance, the nitration of toluene itself typically yields a mixture of ortho, meta, and para isomers. uncw.edu

To achieve the desired substitution pattern for a precursor to 4-amino-2-nitro-3-toluenesulfonic acid, such as 2-nitrotoluene (B74249) or 3-nitrotoluene, controlling the reaction conditions is paramount. The methyl group of toluene is an activating, ortho-para director. However, traditional nitration methods often produce a significant proportion of the undesired ortho-isomer alongside the para-isomer. uncw.edu

Modern research has focused on improving para-selectivity through various catalytic systems. The use of zeolite catalysts, for example, has been shown to significantly influence the regioselectivity of nitration reactions. cardiff.ac.ukgoogle.com The defined pore structure of zeolites can sterically hinder the formation of the ortho-isomer, thereby favoring the para-product. uncw.edu The choice of nitrating agent and catalyst can dramatically alter the isomer distribution, as detailed in the following table.

Catalyst/Reagent SystemSubstratepara:ortho RatioObservations
HNO₃/H₂SO₄ (Mixed Acid)Toluene~0.6:1Conventional method, low para-selectivity. uncw.edu
HNO₃/TFAA/Ac₂O with Hβ ZeoliteToluene24:1Achieves high para-selectivity for dinitration. cardiff.ac.uk
Dinitrogen Pentoxide (N₂O₅) with ZeoliteTolueneHigh p-selectivityProduces a high proportion of the para-isomer with negligible meta-isomer formation. google.com
Acetyl Nitrate (B79036) with H-PB5 ZeoliteToluene2.8:1Offers improved para/ortho ratio over uncatalyzed reactions. lukasiewicz.gov.pl

This table provides an interactive summary of regioselective nitration methods for toluene, highlighting the impact of different reagents and catalysts on the isomer ratio.

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The reaction is an electrophilic aromatic substitution that typically uses sulfur trioxide (SO₃) or fuming sulfuric acid (a solution of SO₃ in H₂SO₄) as the sulfonating agent. wikipedia.orgmasterorganicchemistry.com Unlike many other electrophilic aromatic substitutions, sulfonation is often reversible. libretexts.orgwikipedia.org

The directing effects of the substituents on the aromatic ring are crucial.

Aromatic Amines: The amino group (-NH₂) is a powerful activating, ortho-para directing group. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This anilinium ion is a deactivating, meta-directing group. Therefore, direct sulfonation of an aminotoluene would not yield the desired substitution pattern.

Nitroaromatics: The nitro group (-NO₂) is a strong deactivating, meta-directing group. libretexts.org Therefore, attempting to sulfonate 2-nitrotoluene would direct the incoming sulfonic acid group to the 4- and 6-positions (meta to the nitro group). Sulfonating 4-nitrotoluene (B166481) would similarly direct the sulfonic acid group to the 2-position (meta to the nitro group). A patented process describes the sulfonation of p-nitrotoluene with sulfur trioxide in dichloroethane to produce 4-nitrotoluene-2-sulfonic acid, a key intermediate. google.com Direct sulfonation of nitroaromatic compounds can be optimized to minimize the formation of sulfone by-products by controlling the reaction temperature. google.com

Given the directing effects of the functional groups, the synthesis of this compound must follow a carefully planned sequence. A plausible synthetic route involves starting with a precursor that allows for the correct placement of all three substituents.

One effective strategy begins with p-toluenesulfonic acid. The sulfonic acid group is a deactivating, meta-director. Nitration of p-toluenesulfonic acid would direct the nitro group to the position meta to the sulfonic acid group, which is ortho to the methyl group, yielding 4-methyl-3-nitrobenzenesulfonic acid (or 3-nitrotoluene-4-sulfonic acid). This intermediate is a known precursor in the synthesis of related compounds.

Alternatively, starting with p-nitrotoluene and subsequently sulfonating it provides a direct route to 4-nitrotoluene-2-sulfonic acid. google.com The final step in this sequence would be a second nitration. The existing substituents (methyl, nitro, and sulfonic acid) would direct the incoming nitro group. The sulfonic acid and nitro groups are deactivating and meta-directing, while the methyl group is activating and ortho-para directing. Their combined influence would direct the second nitro group to the desired position. The final step would then be the reduction of one of the nitro groups.

A different approach involves the nitration of o-toluidine (B26562) (2-aminotoluene) in concentrated sulfuric acid to produce 4-nitro-2-aminotoluene. google.com Subsequent sulfonation of this intermediate would be directed by the existing amino and nitro groups. The protonated amino group would direct meta, and the nitro group would also direct meta, leading to potential complexities in achieving the desired isomer.

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of the key synthetic steps—electrophilic substitution and reduction—is essential for optimizing reaction conditions and maximizing the yield of the target compound.

Both nitration and sulfonation proceed via a two-step electrophilic aromatic substitution (SₑAr) mechanism. wikipedia.org

Formation of the Electrophile:

Nitration: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). uomustansiriyah.edu.iqlibretexts.org

Sulfonation: In fuming sulfuric acid, sulfur trioxide (SO₃) acts as the electrophile. It is a strong electrophile due to the electron-withdrawing effect of the three oxygen atoms. libretexts.orgmasterorganicchemistry.com

Attack and Resonance Stabilization: The π-electron system of the aromatic ring attacks the electrophile (NO₂⁺ or SO₃), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org This step is typically the rate-determining step. The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the electrophile attacked.

Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.org

The regiochemical outcome is determined by the stability of the intermediate arenium ion. Electron-donating groups (like -CH₃) stabilize the positive charge, especially when it is at the ortho or para positions, thus directing substitution to these sites. libretexts.org Electron-withdrawing groups (like -NO₂ and -SO₃H) destabilize the carbocation and direct incoming groups to the meta position to avoid placing the positive charge adjacent to the already electron-deficient carbon. libretexts.org

The final step in a likely synthesis of this compound involves the selective reduction of an aromatic nitro group to an amino group. The reduction of nitroarenes is a well-established transformation with numerous available methods. wikipedia.org

Common methodologies include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide in the presence of hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com It is generally a clean and efficient method.

Metal-Acid Systems: The reduction can be achieved using metals such as iron, zinc, or tin in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.comcsbsju.edu This method is robust and often used in laboratory settings.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. wikipedia.org These reagents can be particularly useful for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

The choice of reducing agent is critical, especially when other reducible functional groups are present. The sulfonic acid group is generally stable under many nitro reduction conditions. However, the challenge often lies in selectively reducing one of two nitro groups if the synthetic route involves a dinitro intermediate.

Reducing AgentConditionsSelectivity
H₂ / Pd/CHydrogen gas, catalystReduces both aliphatic and aromatic nitro groups; can also reduce other functional groups. commonorganicchemistry.com
Fe / HClIron metal in hydrochloric acidClassic method for reducing aromatic nitro groups to anilines. csbsju.edu
SnCl₂ / HClTin(II) chloride in hydrochloric acidA mild method that can be selective in the presence of other reducible groups. wikipedia.org
Na₂S or Na₂S₂O₄Aqueous or alcoholic solutionCan offer selectivity for reducing one nitro group in dinitroarenes. commonorganicchemistry.com
Hydrazine Hydrate (N₂H₄·H₂O)With catalyst (e.g., Raney Ni) or under pressureCan be used for selective reductions. wikipedia.orgresearchgate.net

This interactive table summarizes common reagents for the reduction of aromatic nitro groups, noting their general conditions and selectivity.

Catalytic Approaches in Synthesis (e.g., p-Toluenesulfonic Acid as a Catalyst)

The use of strong acid catalysts is fundamental in aromatic chemistry, particularly for electrophilic substitution reactions like nitration and sulfonation. While mineral acids such as sulfuric acid are conventional, they often lead to harsh reaction conditions and the formation of byproducts. p-Toluenesulfonic acid (TsOH) has emerged as a highly effective alternative. wikipedia.org As a strong organic acid with a pKa around -2.8, it is comparable in strength to sulfuric acid but offers the advantages of being a solid, non-oxidizing, and organic-soluble catalyst, which simplifies handling and reaction work-up. wikipedia.orgnih.gov

In the context of synthesizing substituted nitroaromatics, p-TsOH has been successfully employed as a catalyst for the highly regiospecific mononitration of phenols. researchgate.net Researchers have demonstrated that using a metal nitrate in conjunction with a catalytic amount of p-TsOH in an organic solvent like acetone (B3395972) leads to excellent yields with exclusive ortho-selectivity. researchgate.net This approach avoids the over-nitration and competitive oxidation often encountered with traditional nitrating mixtures. researchgate.net For the synthesis of this compound, a potential pathway involves the nitration of a precursor like 4-amino-3-toluenesulfonic acid. A p-TsOH-catalyzed system using a mild nitrating agent could theoretically offer a selective route to introduce the nitro group at the desired position while minimizing degradation of the starting material.

Furthermore, p-TsOH is a versatile catalyst for a wide array of reactions involving amino groups and multicomponent condensations. niscpr.res.inpreprints.org It has been used to efficiently produce complex heterocyclic structures in high yields under mild conditions. niscpr.res.inpreprints.orgresearchgate.net This catalytic activity underscores its potential utility in various steps of a multi-step synthesis leading to the target molecule.

Below is a table summarizing the application of p-Toluenesulfonic acid as a catalyst in relevant organic transformations.

Reaction TypeReactantsCatalyst SystemConditionsYieldReference
α-Amino Nitrile SynthesisAldehydes, Amines, Trimethylsilyl cyanidep-TsOH (10 mol%)Ethanol, Room Temp, 15-30 min~95% niscpr.res.in
Regiospecific NitrationPhenols, Metal Nitratesp-TsOH (catalytic)AcetoneExcellent researchgate.net
1,3-Dipolar CycloadditionNitroolefins, Sodium Azidep-TsOH (0.5 equiv)DMF, 60°Cup to 93% acs.orgorganic-chemistry.org
Pyrimidine SynthesisAcetoacetanilide, Aldehydes, Ureap-TsOH·H₂O (catalytic)-50-95% preprints.org

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles is paramount in modern chemical manufacturing to reduce environmental impact and enhance safety. Key strategies include the use of solvent-free reaction conditions and energy-efficient techniques like microwave-assisted synthesis. These approaches can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste.

Eliminating volatile organic solvents is a core goal of green chemistry, as it reduces pollution, safety hazards, and purification costs. Solvent-free, or neat, reactions can often be facilitated by grinding solid reactants together, sometimes with a catalytic amount of a solid acid like p-TsOH.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. tsijournals.com By utilizing microwave irradiation, reactants can be heated uniformly and rapidly, often leading to dramatic reductions in reaction time, increased product yields, and enhanced product purity compared to conventional heating methods. tsijournals.comresearchgate.net

The combination of microwave irradiation with a catalyst like p-TsOH has proven to be highly effective. For example, the synthesis of 4-substituted amino-2-methylquinolines was achieved in 1 hour at 120°C under microwave conditions with p-TsOH catalysis, offering higher yields and efficiency than previous methods. researchgate.net Similarly, the synthesis of 3-amino-1H-pyrazoles using p-TsOH as a catalyst was significantly accelerated by microwave irradiation, yielding the product in excellent yields (>95%) in minutes, compared to 16 hours under conventional reflux. tsijournals.com

The table below compares conventional heating with microwave-assisted synthesis for a relevant reaction, demonstrating the clear advantages of the latter.

ReactionMethodConditionsTimeYieldReference
Pyrano[2,3-d]pyrimidine SynthesisConventional Heating60°C1-4 hours71-87% nih.gov
Pyrano[2,3-d]pyrimidine SynthesisMicrowave Irradiation120°C3-6 minutes78-94% nih.gov

Given these findings, applying microwave-assisted techniques to key steps in the synthesis of this compound could provide a faster, more efficient, and greener manufacturing process.

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Reactivity of the Aromatic Amino Group

The primary aromatic amino group is a versatile functional group that serves as a key site for nucleophilic reactions, allowing for the extension of the molecule's core structure.

Diazotization Reactions and Derivative Formation

The primary aromatic amino group of 4-Amino-2-nitro-3-toluenesulfonic acid can undergo diazotization, a cornerstone reaction in aromatic chemistry. This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. uacdn.net The reaction converts the amino group into a diazonium salt (-N₂⁺).

The resulting arenediazonium salt is a highly valuable synthetic intermediate. uacdn.net Although often unstable, these salts can be used immediately in subsequent reactions to introduce a wide range of functional groups onto the aromatic ring, displacing the diazonium group. For instance, in Sandmeyer-type reactions, the diazonium salt can be treated with copper(I) salts (CuCl, CuBr, CuCN) to yield the corresponding chloro, bromo, and cyano derivatives. Azo coupling reactions with activated aromatic compounds, such as phenols or anilines, are also possible, leading to the formation of highly colored azo dyes. researchgate.net The specific conditions for the diazotization of this compound would require careful control of temperature (typically 0–5 °C) to prevent premature decomposition of the diazonium salt.

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group can react with electrophilic carbonyl compounds, such as aldehydes and ketones, in a condensation reaction. This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to form an imine, also known as a Schiff base. slideshare.net

The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. slideshare.net The formation of a Schiff base from this compound introduces a C=N double bond, providing a scaffold for further synthetic modifications or for use in coordination chemistry, as these imines can act as ligands for metal ions.

Reactivity of the Aromatic Nitro Group

The aromatic nitro group is strongly electron-withdrawing and is a key site for reduction reactions. It also activates the aromatic ring for certain nucleophilic substitutions and can participate in rearrangement reactions under specific conditions.

Selective Reduction Chemistries

One of the most significant transformations of the nitro group is its reduction to a primary amino group (-NH₂). This conversion is fundamental in the synthesis of diamino compounds, which are precursors to various dyes and pharmaceuticals. The challenge lies in selectively reducing the nitro group without affecting other potentially reducible functionalities. Several methods have been developed for the selective reduction of aromatic nitro compounds. houstonmethodist.orghoustonmethodist.orgnumberanalytics.com

These reactions are often carried out in acidic or neutral conditions. For instance, metal-acid systems like iron (Fe) or tin (Sn) in hydrochloric acid (HCl) are classic methods for nitro group reduction. acs.org Catalytic hydrogenation using catalysts like platinum (Pt) or palladium (Pd) is also effective, though it may not be suitable if other reducible groups like alkenes are present. acs.org More modern and milder reagents have been developed to enhance selectivity. houstonmethodist.orgnumberanalytics.com

Below is a table summarizing various reagents used for the selective reduction of aromatic nitro groups.

Reagent SystemConditionsKey FeaturesCitations
Hydrazine glyoxylate (B1226380) / Zn or Mg powderRoom TemperatureRapid and selective; avoids expensive metals like Pd/Pt. houstonmethodist.orghoustonmethodist.org
NaBH₄ / Ni(PPh₃)₄Ethanol (EtOH) solventIncreases the reducing power of NaBH₄ to act on nitro groups. numberanalytics.com
SnCl₂ (Stannous chloride) / H₃O⁺Acidic aqueous solutionParticularly mild and often used when other reducible groups are present. acs.org
Fe / HClAcidic aqueous solutionA classic, cost-effective method for industrial-scale reductions. acs.org
Catalytic Hydrogenation (H₂/Pt)Ethanol (EtOH) solventEffective but may lack selectivity with other reducible groups. acs.org

Intermolecular and Intramolecular Rearrangements

Aromatic nitro compounds can undergo several types of rearrangement reactions, often under acidic conditions or after partial reduction. While direct rearrangements of this compound are not widely documented, related transformations for this class of compounds are known.

Bamberger Rearrangement : If the nitro group is first partially reduced to the corresponding N-arylhydroxylamine, it can undergo an acid-catalyzed rearrangement to form an aminophenol. scribd.comwikipedia.org This intermolecular reaction proceeds through a nitrenium ion intermediate that is attacked by a nucleophile, typically water. scribd.combeilstein-journals.org For the subject compound, this would require initial selective reduction of the nitro group to a hydroxylamine (B1172632), which could then rearrange under strong aqueous acid. acs.org

Acid-Catalyzed Nitro Group Migration : In strongly acidic media like trifluoromethanesulfonic acid, intramolecular rearrangements of aromatic nitro compounds have been observed, where the nitro group migrates to a different position on the ring. houstonmethodist.orghoustonmethodist.orgrsc.org These are typically 1,3-shifts that proceed through a Wheland intermediate formed by protonation of the ring. rsc.org

von Richter Rearrangement : This reaction involves the treatment of an aromatic nitro compound with potassium cyanide, leading to the displacement of the nitro group and the introduction of a carboxylic acid group ortho to the original position of the nitro group. slideshare.netwikipedia.org This is a cine-substitution reaction with a complex mechanism that proceeds through several intermediates. wikipedia.org

These rearrangements represent potential, though not always high-yielding, transformation pathways for nitroaromatic compounds under specific, often harsh, reaction conditions.

Role of the Sulfonic Acid Moiety in Chemical Transformations

The sulfonic acid group (-SO₃H) is not merely a spectator; it exerts significant electronic and steric effects that modulate the reactivity of the entire molecule. numberanalytics.com

Electronic Effects : As a powerful electron-withdrawing group, the sulfonic acid moiety deactivates the aromatic ring towards electrophilic aromatic substitution. pearson.comwikipedia.org This deactivating influence reduces the nucleophilicity of the amino group and makes the nitro group an even stronger electron-withdrawing substituent. The group's high acidity (pKa is typically less than 0) means it exists as the sulfonate anion (-SO₃⁻) in all but the most strongly acidic solutions, which further influences the electronic landscape of the molecule. masterorganicchemistry.com

Solubility : The high polarity of the sulfonic acid group imparts significant water solubility to the molecule, which is a crucial property for many industrial applications, particularly in dye chemistry. numberanalytics.com This allows reactions to be carried out in aqueous media.

Blocking Group : In organic synthesis, sulfonic acid groups can be used as reversible "blocking groups." They can be introduced to direct an incoming substituent to a specific position and then removed by treating with dilute acid or steam. pearson.comwikipedia.orgslideshare.net While this is more relevant to the synthesis of the molecule, the potential for its removal under certain conditions is a key aspect of its reactivity.

Salt Formation : The sulfonic acid group can form salts with the amino group on the same molecule, creating a zwitterion. It can also react with bases to form stable sulfonate salts, a property that can be exploited during purification processes. For instance, related amino-toluene compounds can be precipitated from solution by forming salts with other aryl-sulfonic acids.

Salt Formation and its Impact on Reaction Dynamics

The presence of both a basic amino group and an acidic sulfonic acid group allows this compound to form salts under different pH conditions. The sulfonic acid group is strongly acidic and will typically exist in its deprotonated sulfonate form (-SO₃⁻) in aqueous solutions, unless in the presence of a very strong acid. Conversely, the amino group is basic and can be protonated to form an ammonium (B1175870) salt (-NH₃⁺) in acidic media.

This capacity for salt formation is crucial in synthetic applications, particularly in dye manufacturing. The solubility of the compound and its intermediates can be significantly manipulated by adjusting the pH. For instance, forming the sodium salt of the sulfonic acid can enhance its solubility in aqueous media, which is advantageous for subsequent reactions like diazotization. In the synthesis of azo dyes, the amine is typically dissolved in an alkaline solution, such as aqueous sodium carbonate, to form the soluble sodium sulfonate salt before diazotization. unb.ca

Furthermore, the formation of diazonium salts is a pivotal transformation pathway for this molecule. In the presence of a strong acid (like hydrochloric or sulfuric acid) and a nitrosating agent (like sodium nitrite), the amino group is converted into a diazonium salt (-N₂⁺). organic-chemistry.org These salts are key reactive intermediates. The counter-ion of the diazonium salt (e.g., chloride, hydrogensulfate) also plays a role in the salt's stability and subsequent reactivity. The formation of specific salts can be used to control the precipitation and isolation of intermediates. For example, in the recovery of 4-nitro-2-aminotoluene, an aryl-sulfonic acid can be used to precipitate the desired isomer as a salt from a mixture. mdpi.com

The table below illustrates the types of salts that this compound can form and the typical conditions for their formation.

Salt TypeFunctional Group InvolvedTypical Formation ConditionsImpact on Reaction Dynamics
Internal Salt (Zwitterion)-SO₃⁻ and -NH₃⁺Neutral to slightly acidic pH in a polar solventAffects solubility and crystal structure.
Sodium Sulfonate-SO₃HAddition of a sodium base (e.g., NaOH, Na₂CO₃)Increases aqueous solubility for reactions. unb.ca
Ammonium Salt-NH₂Presence of a strong acid (e.g., HCl, H₂SO₄)Key step for initiating diazotization.
Diazonium Salt-NH₂ (after transformation)NaNO₂, strong acid (HCl, H₂SO₄), 0-5 °CCreates a highly reactive electrophile for azo coupling. organic-chemistry.org

Participation in Acid-Catalyzed Reactions

The sulfonic acid group within the molecule can itself act as an internal acid catalyst, although external acids are more commonly added to drive specific reactions. The most significant acid-catalyzed reaction involving this compound is its diazotization, which is the first step in the synthesis of many azo dyes. nih.gov This reaction requires a strong acid, not only to protonate the nitrous acid to form the active nitrosating agent but also to maintain the stability of the resulting diazonium salt. organic-chemistry.org

p-Toluenesulfonic acid (p-TSA), a compound with a similar sulfonic acid group, is widely used as a strong, organic-soluble acid catalyst for various transformations, highlighting the catalytic potential of this functional group. icrc.ac.ir In the context of diazotization, acids like p-TSA can be used to facilitate the reaction in organic solvents. organic-chemistry.org The general mechanism for the acid-catalyzed diazotization of a primary aromatic amine, such as this compound, proceeds via the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), which acts as the electrophile that attacks the nitrogen of the amino group. icrc.ac.ir

Once diazotized, the resulting diazonium salt is a potent electrophile and readily undergoes azo coupling reactions with electron-rich aromatic compounds (coupling components) like phenols, naphthols, or aromatic amines. unb.cacuhk.edu.hk The coupling reaction is also sensitive to pH. It is typically carried out in a slightly alkaline, neutral, or weakly acidic medium to ensure that the coupling component is in its more reactive, deprotonated form (e.g., as a phenoxide) while not causing the decomposition of the diazonium salt.

The table below summarizes key acid-catalyzed reactions and the role of the acidic conditions.

ReactionReagentsRole of AcidResulting Transformation
DiazotizationNaNO₂, HCl or H₂SO₄Generation of the active nitrosating agent (NO⁺) and stabilization of the diazonium salt. organic-chemistry.orgConversion of the amino group (-NH₂) to a diazonium group (-N₂⁺).
Azo CouplingDiazonium salt, electron-rich aromatic compound (e.g., 2-naphthol)Control of the reactivity of the coupling component and stability of the diazonium salt.Formation of an azo dye (-N=N- linkage). cuhk.edu.hk
Hydrolysis of Sulfonic Acid GroupWater, strong acid, heatProtonation of the sulfonic acid group, facilitating nucleophilic attack by water.Cleavage of the C-S bond to replace the -SO₃H group with -H (requires harsh conditions).

Multi-functional Group Interactions and Synergistic Effects

The chemical personality of this compound is a direct result of the synergistic and sometimes competing effects of its functional groups.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. It is the primary site of reactivity for diazotization. nih.gov

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It withdraws electron density from the aromatic ring both by induction and resonance, making the ring less susceptible to electrophilic attack. However, its electron-withdrawing nature enhances the electrophilicity of the diazonium group once formed, making the subsequent azo coupling reaction more efficient.

Sulfonic Acid Group (-SO₃H): This is also a deactivating, meta-directing group. Its primary roles are to increase the water solubility of the molecule and its derivatives (a key property for many dyes) and to provide a handle for salt formation to control reaction conditions. primescholars.com

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group. Its electronic contribution is less significant compared to the other functional groups.

The interplay of these groups is summarized in the table below.

Functional GroupElectronic EffectInfluence on Reactivity
Amino (-NH₂)Activating, electron-donating (+R > -I)Directs diazotization; activates the ring.
Nitro (-NO₂)Deactivating, electron-withdrawing (-R, -I)Enhances the electrophilicity of the diazonium salt; deactivates the ring to other electrophiles.
Sulfonic Acid (-SO₃H)Deactivating, electron-withdrawing (-I)Imparts water solubility; deactivates the ring.
Methyl (-CH₃)Weakly activating, electron-donating (+I)Minor electronic contribution compared to other groups.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Amino-2-nitro-3-toluenesulfonic acid by providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aliphatic and aromatic protons. The methyl group (-CH₃), being an aliphatic proton, is expected to appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.7 ppm. chemicalbook.comorgchemboulder.com This is due to the shielding effect of the carbon it is attached to.

The aromatic region of the spectrum is more complex due to the electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H) groups all influence the chemical shifts of the two remaining aromatic protons. The nitro and sulfonic acid groups are strongly electron-withdrawing, which deshields nearby protons, shifting their signals downfield (to a higher ppm value). ucl.ac.ukmsu.edu Conversely, the amino group is electron-donating, causing an upfield shift for adjacent protons.

Given the substitution pattern (amino at C4, nitro at C2, sulfonic acid at C3), the two aromatic protons are at positions C5 and C6. These protons would likely appear as doublets due to coupling with each other. The proton at C6, being adjacent to the electron-withdrawing nitro group, would be expected at a higher chemical shift compared to the proton at C5. The protons of the amino group (-NH₂) would typically appear as a broad singlet, with a chemical shift that can be variable depending on solvent and concentration. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃2.3 - 2.7Singlet (s)
Aromatic H (H-5)7.2 - 7.6Doublet (d)
Aromatic H (H-6)7.8 - 8.2Doublet (d)
-NH₂Variable (e.g., 4.0 - 6.0)Broad Singlet (br s)
-SO₃HVariable (e.g., 10.0 - 12.0)Singlet (s)

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, seven distinct signals are expected: one for the aliphatic methyl carbon and six for the aromatic carbons.

The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. oregonstate.edulibretexts.org

C3 (attached to -SO₃H): This carbon would be shifted downfield due to the electronegativity of the sulfonyl group.

C2 (attached to -NO₂): The strongly electron-withdrawing nitro group causes a significant downfield shift for the carbon it is attached to. chemicalbook.com

C4 (attached to -NH₂): The electron-donating amino group shields this carbon, shifting it upfield relative to an unsubstituted benzene carbon.

C1 (attached to -CH₃): This carbon will also be influenced by the adjacent nitro and sulfonic acid groups.

C5 and C6: These carbons, bonded to hydrogen, will have shifts influenced by all substituents, predictable through additive models. oregonstate.edu

-CH₃ Carbon: The aliphatic methyl carbon will appear far upfield, typically in the 15-25 ppm range. wiredchemist.comwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Quaternary carbons (C1, C2, C3, C4) are typically weaker in intensity.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃15 - 25
C6115 - 125
C5120 - 130
C4140 - 150
C1130 - 140
C3145 - 155
C2150 - 160

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. youtube.comspringernature.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A clear cross-peak between the signals of the H-5 and H-6 aromatic protons would confirm their adjacency on the ring. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methyl proton signal to the methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying the substitution pattern by showing correlations between protons and carbons over two or three bonds. For example, the protons of the methyl group (-CH₃) would show a correlation to the C-1, C-2, and C-6 carbons. The H-5 proton would show correlations to C-1, C-3, and C-4. These long-range correlations provide the final pieces of the puzzle, confirming the relative positions of all substituents and validating the structure of this compound. youtube.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction analysis would yield the definitive solid-state structure of this compound. This analysis would provide precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. mdpi.comresearchgate.net The resulting structural model would confirm the connectivity of the atoms and the planarity of the benzene ring, as well as the geometry of the nitro, amino, and sulfonic acid functional groups. Similar structures, such as 4-nitroanilinium p-toluenesulfonate, have been characterized, providing a reference for expected bond lengths and angles. iucr.org

Table 3: Hypothetical Single Crystal X-ray Diffraction Data (Note: This table presents typical parameters expected for a small organic molecule of this type and is for illustrative purposes.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)15.0
c (Å)9.0
β (°)95.0
Volume (ų)1008
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.55

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The molecule possesses strong hydrogen bond donors in the amino (-NH₂) and sulfonic acid (-SO₃H) groups, and potent acceptors in the oxygen atoms of the nitro (-NO₂) and sulfonic acid groups. nih.govrsc.org

These interactions would link adjacent molecules, forming complex three-dimensional supramolecular architectures. nih.gov For instance, the sulfonic acid group could form strong hydrogen bonds with the amino or nitro groups of a neighboring molecule. The amino group protons could also form hydrogen bonds with the sulfonate or nitro oxygens. rsc.org These robust interactions are critical in dictating the crystal packing, stability, and physical properties of the compound in the solid state. In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules might also be present, further stabilizing the crystal lattice. iucr.org

Dihedral Angle Analysis within the Molecular Structure

The precise three-dimensional conformation of this compound is significantly influenced by the spatial arrangement of its functional groups relative to the benzene ring. This arrangement is quantitatively described by dihedral angles, which are the angles between planes through two sets of three atoms. While specific single-crystal X-ray diffraction data for this compound is not prominently available in public repositories, its molecular geometry can be inferred by considering the steric and electronic interactions of its substituents.

The molecule features three bulky functional groups—amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H)—in adjacent positions (2, 3, and 4) on the toluene (B28343) ring. This dense substitution pattern creates significant steric hindrance, which forces the functional groups to rotate out of the plane of the benzene ring to achieve a more stable, lower-energy conformation.

Nitro Group (-NO₂): The nitro group at the C2 position is flanked by the methyl group at C1 and the sulfonic acid group at C3. Steric repulsion between these groups necessitates a significant torsion angle. For comparison, in the cation of a related salt, 4-nitroanilinium p-toluenesulfonate, the dihedral angle between the benzene ring and the nitro group is reported to be 10.2(2)°. researchgate.net In this compound, the steric crowding is substantially greater, suggesting the C1-C2-N-O dihedral angle would be considerably larger.

Sulfonic Acid Group (-SO₃H): Positioned at C3, the sulfonic acid group is sterically hindered by the nitro group at C2 and the amino group at C4. This would compel the S-O bonds to adopt staggered positions relative to the C-C bonds of the ring, resulting in a large C2-C3-S-O dihedral angle.

Amino Group (-NH₂): The amino group at the C4 position experiences less steric hindrance compared to the other groups but is still influenced by the adjacent sulfonic acid group. This would likely result in a non-zero C3-C4-N-H dihedral angle.

The intramolecular hydrogen bonding, potentially occurring between the amino group's hydrogen atoms and the oxygen atoms of the adjacent sulfonic acid or nitro groups, would also play a critical role in defining the final, most stable conformation and its corresponding dihedral angles.

Table 1: Predicted Dihedral Angle Displacements in this compound

Dihedral Angle (Atoms Involved) Influencing Factors Predicted Deviation from Planarity
C1-C2-N-O (Nitro Group) Steric clash with -CH₃ and -SO₃H groups Significant
C2-C3-S-O (Sulfonic Acid Group) Steric clash with -NO₂ and -NH₂ groups Significant

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar, thermally labile molecules such as sulfonic acids. For this compound, analysis is typically performed in the negative ion mode, as the acidic proton of the sulfonic acid group is readily lost, forming a stable [M-H]⁻ molecular anion. The monoisotopic mass of the neutral molecule is 232.0154 Da.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M-H]⁻ ion undergoes predictable fragmentation. Studies on related aminonitrotoluenesulfonic acids show characteristic neutral losses. chemicalbook.com The primary fragmentation pathways include the loss of nitrogen oxides (NO and NO₂) from the nitro group and the cleavage of the C-S bond, leading to the loss of SO₂ or the formation of the sulfonate anion. chemicalbook.com

A key diagnostic fragment for toluenesulfonic acids is the intense signal corresponding to the [SO₃]⁻ anion. chemicalbook.com

Table 2: Predicted ESI-MS/MS Fragmentation of this compound in Negative Ion Mode

Ion m/z (calculated) Description
[M-H]⁻ 231.0081 Deprotonated parent molecule
[M-H-NO]⁻ 201.0030 Loss of nitric oxide from the nitro group
[M-H-NO₂]⁻ 185.0132 Loss of nitrogen dioxide from the nitro group
[M-H-SO₂]⁻ 167.0302 Loss of sulfur dioxide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are indispensable for identifying the various functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for structural confirmation. While a dedicated spectrum for this compound is not widely published, its expected absorption bands can be predicted based on data from analogous compounds like p-toluenesulfonic acid, 4-nitrotoluene-2-sulfonic acid, and 4-aminotoluene-3-sulfonic acid. chemicalbook.comsigmaaldrich.comresearchgate.netresearchgate.net

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference/Comment
3350 - 3500 N-H Asymmetric & Symmetric Stretching Amino (-NH₂) Characteristic doublet for primary amines.
3200 - 3600 O-H Stretching Sulfonic Acid (-SO₃H) Broad absorption due to hydrogen bonding.
3000 - 3100 C-H Stretching Aromatic Ring
2850 - 2960 C-H Stretching Methyl (-CH₃)
1600 - 1650 N-H Scissoring (Bending) Amino (-NH₂)
1500 - 1560 NO₂ Asymmetric Stretching Nitro (-NO₂) Strong absorption, typical for aromatic nitro compounds. chemicalbook.com
1335 - 1370 NO₂ Symmetric Stretching Nitro (-NO₂) Strong absorption. chemicalbook.com
1450 - 1600 C=C Stretching Aromatic Ring Multiple bands expected.
1150 - 1250 S=O Asymmetric Stretching Sulfonic Acid (-SO₃H) Strong, characteristic absorption. researchgate.net
1030 - 1080 S=O Symmetric Stretching Sulfonic Acid (-SO₃H) Strong, characteristic absorption. researchgate.net

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations and is less affected by water, making it suitable for studying aqueous solutions.

For this compound, Raman spectroscopy would be highly effective for:

Analyzing the Sulfonic Acid Group: Studies on p-toluenesulfonic acid (PTSA) show a complex Raman band around 1124 cm⁻¹, which is attributed to a combination of C-S, C-C, and SO₃ stretching vibrations. nih.govresearchgate.net The analysis of this band can be used to study the degree of acid dissociation in solution. nih.govresearchgate.net

Detecting Skeletal Vibrations: The vibrations of the benzene ring skeleton and the symmetric stretching vibration of the nitro group typically produce strong and sharp signals in Raman spectra, providing a clear fingerprint of the molecule.

Complementing FT-IR: While the N-H and O-H stretching vibrations are strong in FT-IR, they are often weak in Raman spectra. Conversely, the C-S and S-O symmetric stretches, which are strong in Raman, can be weaker in FT-IR. Using both techniques provides a more complete vibrational profile of the molecule.

Computational Chemistry and Theoretical Modeling of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govacs.org It is widely employed to predict molecular properties, including geometries, energies, and spectroscopic data, by calculating the electron density of a system. For a molecule like 4-amino-2-nitro-3-toluenesulfonic acid, DFT calculations, often using a hybrid functional like B3LYP, would provide fundamental insights into its chemical nature. mdpi.com

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, UV-Vis)

Computational methods are instrumental in predicting and interpreting spectroscopic data, which helps in the structural characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. While experimental validation is crucial, these predictions are valuable for assigning signals in experimentally obtained spectra. For instance, studies on p-toluenesulfonic acid (PTSA) based systems have utilized NMR spectroscopy to confirm structural and compositional details. mdpi.comnih.gov A computational analysis of this compound would involve calculating the magnetic shielding tensors of the nuclei to predict the chemical shifts of the aromatic protons, the methyl group protons, and the various carbon atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net This analysis helps identify the key electronic transitions, such as n→π* or π→π*, and understand the influence of the amino, nitro, and sulfonic acid groups on the molecule's absorption profile. For related aminonitro compounds, TD-DFT has been used to reasonably agree with experimental electronic transition data. researchgate.net

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific functional groups can be identified. Studies on 4-amino-3-nitrobenzonitrile (B23877) have successfully used DFT to assign observed IR and Raman bands. researchgate.net A similar study on this compound would allow for the assignment of characteristic vibrational frequencies for the SO3H, NO2, and NH2 groups.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative frequency ranges based on typical DFT calculations for similar functional groups and are not specific calculated values for the title compound.)

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
Amino (-NH₂)Symmetric & Asymmetric Stretching3400 - 3550
Nitro (-NO₂)Asymmetric Stretching1500 - 1570
Nitro (-NO₂)Symmetric Stretching1330 - 1390
Sulfonic Acid (-SO₃H)S=O Asymmetric Stretching1340 - 1350
Sulfonic Acid (-SO₃H)S=O Symmetric Stretching1150 - 1165
Sulfonic Acid (-SO₃H)S-OH Stretching850 - 910

Conformational Analysis and Molecular Geometry Optimization

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For a flexible molecule like this compound, a conformational analysis would first be performed to identify the most stable conformer(s), particularly concerning the orientation of the sulfonic acid and amino groups. nih.gov

Following this, a full geometry optimization using a method like DFT with a suitable basis set (e.g., 6-311++G(d,p)) would yield precise data on bond lengths, bond angles, and dihedral angles. nih.govacs.org In studies of related substituted p-toluenesulfonanilides, DFT calculations have been used to determine these parameters, which show good agreement with experimental data from single-crystal X-ray diffraction. nih.govacs.orgresearchgate.net For this compound, key parameters of interest would be the dihedral angles describing the twist of the nitro and sulfonic acid groups relative to the plane of the toluene (B28343) ring. It is expected that the toluene ring itself would be largely planar. nih.govacs.org

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing for the study of reaction pathways and the identification of high-energy transition states that are difficult to observe experimentally. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be employed to map the potential energy surface.

This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states connecting them. By calculating the energy barriers (activation energies), the most likely reaction pathway can be determined. For example, computational studies have been used to explore reaction mechanisms in various chemical systems, including catalytic cycles. ucas.ac.cn While no specific reaction mechanism simulations for this molecule were found, studies on the reactions of related compounds, like the p-TsOH-mediated cycloaddition of nitroolefins, highlight the importance of additives and reaction conditions, which could be further explored computationally. acs.org

Intermolecular Interaction Analysis (e.g., π–π Interactions, Hydrogen Bonding)

The way molecules pack in the solid state and interact in solution is governed by non-covalent interactions. For this compound, several types of interactions are expected to be significant.

Hydrogen Bonding: The presence of the sulfonic acid group (-SO₃H) as a strong hydrogen bond donor and acceptor, the amino group (-NH₂) as a donor, and the nitro group (-NO₂) as an acceptor creates a high potential for extensive hydrogen bonding networks. Computational studies on related sulfonic acids and aminonitro aromatics confirm the prevalence of N-H···O and O-H···O interactions. researchgate.netresearchgate.net

π–π Interactions: The aromatic toluene ring can participate in π–π stacking interactions with adjacent molecules, which is a common feature in the crystal packing of aromatic compounds. researchgate.net

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which has been successfully applied to substituted p-toluenesulfonanilides to explore their supramolecular assembly. nih.govacs.orgresearchgate.net This analysis reveals the regions on the molecular surface involved in different types of intermolecular contacts and their relative contributions to the crystal packing.

Table 2: Potential Intermolecular Interactions and Participating Atoms

Interaction TypeDonor Atom(s)Acceptor Atom(s)Expected Role
Hydrogen Bond-NH₂ (N, H)-NO₂ (O), -SO₃H (O)Crystal packing, Solvation
Hydrogen Bond-SO₃H (O, H)-SO₃H (O), -NH₂ (N), -NO₂ (O)Dimer formation, Solvation
π–π StackingToluene Ring (C)Toluene Ring (C)Stabilization of crystal lattice
C-H···O Interaction-CH₃ (C, H), Ring (C, H)-NO₂ (O), -SO₃H (O)Directional packing influence

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes like solvation and diffusion. nih.gov An MD simulation of this compound in an aqueous environment would offer significant insights into its behavior in solution.

Such simulations, as performed for the sulfonic acid-based polymer Nafion and other sulfonic acids, can reveal:

Solvation Structure: How water molecules arrange around the solute, particularly around the highly polar sulfonic acid, nitro, and amino groups. The strength of these interactions can be analyzed using radial distribution functions (RDFs). nih.govacs.org

Dissociation and Proton Transport: The sulfonic acid group is strong and expected to deprotonate in water. MD simulations can model the dissociation of the proton (H⁺) to form a hydronium ion (H₃O⁺) and the subsequent interactions of the resulting sulfonate anion with water and hydronium ions. nih.govacs.orgresearchgate.net

Aggregation: Depending on the concentration, MD simulations could explore the tendency of the molecules to form aggregates or clusters in solution, driven by hydrophobic interactions of the toluene backbone and hydrogen bonding. acs.orgresearchgate.net

These simulations rely on a force field, a set of parameters that defines the potential energy of the system. For novel molecules, these parameters may need to be derived from higher-level quantum chemistry calculations. researchgate.net

Applications in Organic Synthesis and Intermediate Chemistry

Precursor in the Synthesis of Dyes and Pigments (e.g., Azo Dyes, Pigment Red 57)

Aromatic amines are fundamental precursors in the synthesis of azo dyes through a process involving diazotization followed by a coupling reaction. google.comgoogle.com In this two-step process, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt, which then acts as an electrophile in a reaction with a coupling component, typically a phenol (B47542) or another aromatic amine, to form the characteristic azo linkage (-N=N-). google.com

The general synthesis for azo dyes from aromatic amines is well-established. acs.org The process typically involves dissolving the primary aromatic amine in an acidic solution, cooling it to a low temperature (0-5 °C), and then adding a solution of sodium nitrite (B80452) to generate the diazonium salt. google.com This salt is then reacted with a coupling agent to yield the final dye. google.com

General Steps in Azo Dye Synthesis
StepDescriptionTypical Reagents
DiazotizationConversion of a primary aromatic amine to a diazonium salt.Sodium nitrite, Hydrochloric acid
CouplingReaction of the diazonium salt with a coupling component (e.g., phenol, aromatic amine).Diazonium salt, Coupling agent in alkaline or acidic solution

Role in the Production of Fluorescent Whitening Agents

Fluorescent whitening agents (FWAs), also known as optical brighteners, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This action results in a whitening effect. The most significant class of FWAs used in the paper and textile industries are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid. rsc.orgacademie-sciences.fr The synthesis of these compounds generally involves reacting cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid and various amino compounds. rsc.org

Based on available research, there is no direct evidence to suggest that 4-Amino-2-nitro-3-toluenesulfonic acid is used as a precursor in the synthesis of common fluorescent whitening agents. The primary building blocks for the widely used stilbene-based optical brighteners are structurally different from the subject compound. rsc.orgniscpr.res.in

Intermediate for Functionalized Aromatic Compounds

The structure of this compound, featuring amino, nitro, and sulfonic acid functional groups on a toluene (B28343) backbone, makes it a plausible intermediate for the synthesis of a variety of functionalized aromatic compounds. The reactivity of the nitro group is particularly significant in this context. Nitro-aromatic compounds are valuable in organic synthesis because the nitro group can be readily transformed into other functional groups. atamanchemicals.com For instance, the reduction of a nitro group can yield an amino group, which can then undergo further reactions. google.com

The presence of a nitro group can facilitate nucleophilic substitution reactions on the aromatic ring. atamanchemicals.com Furthermore, the amino group present in this compound can be diazotized and subsequently replaced by a wide range of other functional groups through Sandmeyer or related reactions. This versatility allows for the introduction of halogens, cyano groups, hydroxyl groups, and other moieties onto the aromatic ring.

While specific examples of synthetic routes starting from this compound are not extensively documented in the searched literature, the principles of organic chemistry suggest its potential as a starting material for creating more complex molecules, including heterocyclic compounds. For example, amino acids have been used as starting materials for the synthesis of various heterocyclic systems like quinazolinones. nih.gov

Potential Transformations of Functional Groups in this compound
Functional GroupPotential ReactionResulting Functional Group
Nitro Group (-NO2)ReductionAmino Group (-NH2)
Amino Group (-NH2)Diazotization followed by Sandmeyer reactionHalogen, Cyano, etc.
Sulfonic Acid Group (-SO3H)Nucleophilic Substitution (under harsh conditions)Hydroxyl, Cyano, etc.

Catalytic Applications or Co-catalytic Roles in Chemical Transformations

Substituted toluenesulfonic acids, particularly p-toluenesulfonic acid (p-TsOH), are widely recognized as strong, non-oxidizing, and convenient acid catalysts in a multitude of organic transformations. atamanchemicals.compreprints.org p-TsOH is utilized in reactions such as esterification, acetalization, and the synthesis of various heterocyclic compounds, including pyrazoles and 1,2-dihydroquinolines. rsc.orgatamanchemicals.compreprints.org Its utility stems from its high acidity, ease of handling as a solid, and its solubility in organic solvents. preprints.org

However, there is no scientific literature to indicate that this compound possesses similar catalytic or co-catalytic properties. The electronic and chemical nature of this molecule is significantly different from that of p-TsOH due to the presence of the electron-withdrawing nitro group and the electron-donating amino group. These functional groups would impart different chemical behaviors, and it is not expected to function as a strong acid catalyst in the same manner as p-TsOH.

Environmental Chemistry and Degradation Pathways of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Photocatalytic Degradation Mechanisms

Photocatalysis, an advanced oxidation process, is a promising method for the degradation of recalcitrant organic pollutants like 4-Amino-2-nitro-3-toluenesulfonic acid. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with light of sufficient energy, generates highly reactive oxygen species, primarily hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can initiate the degradation of complex organic molecules.

The efficiency of the photocatalytic degradation of aromatic compounds is significantly influenced by operational parameters such as the pH of the solution and the concentration of the photocatalyst (catalyst loading).

The pH of the solution affects the surface charge of the catalyst particles and the ionization state of the target pollutant. For titanium dioxide (TiO2), the point of zero charge (pzc) is around pH 6.8. At pH values below the pzc, the catalyst surface is positively charged, while at pH values above it, the surface is negatively charged. This compound is an amphoteric molecule with an acidic sulfonic acid group and a basic amino group. The speciation of the molecule and the surface charge of the catalyst will, therefore, dictate the extent of adsorption, which is often a critical step for efficient degradation. Optimal degradation is typically observed when the substrate and catalyst have opposite charges, promoting adsorption.

Catalyst loading is another crucial parameter. An increase in catalyst concentration generally increases the number of active sites available for photocatalysis, leading to a higher degradation rate. However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to increased turbidity of the solution, which can scatter the incident light and reduce its penetration. Additionally, at high concentrations, catalyst particles may agglomerate, reducing the effective surface area available for light absorption and substrate adsorption.

Table 1: Illustrative Effect of pH and Catalyst Loading on Degradation Rate (Note: Data is conceptual and illustrates general trends observed for similar aromatic sulfonic acids.)

pH Catalyst Loading (g/L) Apparent Rate Constant (k_app, min⁻¹)
3 0.5 0.015
3 1.0 0.028
3 1.5 0.025
5 1.0 0.035
7 1.0 0.020
9 1.0 0.012

The photocatalytic degradation of this compound proceeds through a series of intermediate products before eventual mineralization to CO2, H2O, sulfate (SO4²⁻), and nitrate (B79036) (NO3⁻) or ammonium (B1175870) (NH4⁺) ions. The initial attack by hydroxyl radicals can occur at several positions on the molecule, leading to a variety of transformation products.

Plausible initial steps include:

Hydroxylation of the aromatic ring: The addition of •OH radicals to the benzene (B151609) ring forms hydroxylated derivatives.

Oxidation of the methyl group: The -CH3 group can be sequentially oxidized to a hydroxymethyl (-CH2OH), an aldehyde (-CHO), and finally a carboxylic acid (-COOH) group.

Oxidation of the amino group: The -NH2 group can be oxidized.

Desulfonation: Cleavage of the C-S bond releases the sulfonic acid group as sulfite, which is rapidly oxidized to sulfate.

Denitration: Cleavage of the C-N bond can release the nitro group as nitrite (B80452), which is subsequently oxidized to nitrate.

Table 2: Plausible Intermediate Products in the Photocatalytic Degradation of this compound

Intermediate Compound Name Formation Pathway
Hydroxylated derivatives Addition of •OH to the aromatic ring
4-Amino-2-nitro-3-carboxybenzenesulfonic acid Oxidation of the methyl group
2-Nitro-3-toluenesulfonic acid Deamination of the parent compound
4-Amino-3-toluenesulfonic acid Denitration of the parent compound
4-Amino-2-nitrotoluene Desulfonation of the parent compound
Various organic acids (e.g., maleic, oxalic) Resulting from aromatic ring cleavage

The complete mineralization of this compound requires the cleavage of the stable aromatic ring. Hydroxyl radicals (•OH) are the primary agents responsible for this critical step. nih.gov The process begins with the electrophilic addition of •OH radicals to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.gov

This intermediate can follow several reaction pathways. In the presence of an oxidant like molecular oxygen, the hydroxycyclohexadienyl radical can be further oxidized. This leads to the formation of hydroxylated aromatic compounds. Repeated hydroxylation weakens the aromatic structure. Eventually, the accumulation of hydroxyl groups on the ring facilitates its opening, leading to the formation of aliphatic carboxylic acids and aldehydes such as muconic acid derivatives, maleic acid, and formic acid. nih.gov These smaller organic molecules are generally more biodegradable and can be more readily oxidized completely to carbon dioxide and water, thus achieving full mineralization of the original pollutant. nih.gov

Biodegradation Studies

The biodegradability of sulfonated aromatic amines is a critical factor in their environmental persistence. The presence of the sulfonate group often increases the recalcitrance of these compounds to microbial degradation.

Studies on a range of sulfonated aromatic amines have shown that they are generally poorly biodegradable. nih.govcore.ac.ukazregents.edu Under anaerobic conditions, the degradation of these compounds is particularly limited. core.ac.ukwur.nl While the reduction of azo dyes to aromatic amines occurs readily under anaerobic conditions, the subsequent breakdown of the resulting sulfonated aromatic amines is often stalled. wur.nl

Aerobic conditions are typically required for the degradation of sulfonated aromatic amines. nih.govcore.ac.uk However, even under aerobic conditions, many of these compounds are resistant to microbial attack. nih.govcore.ac.uk Successful degradation often requires specialized microbial consortia, typically found in environments with a long history of contamination by these chemicals, which have allowed for the adaptation and evolution of specific catabolic pathways. nih.govcore.ac.ukwur.nl For those compounds that are degraded, complete mineralization, including the cleavage of the sulfonate group (desulfonation), has been observed, with the release of sulfate. nih.govcore.ac.ukwur.nl

Table 3: General Biodegradability of Selected Sulfonated Aromatic Amines

Compound Aerobic Degradation Anaerobic Degradation
2-Aminobenzenesulfonic acid Degradable by acclimated consortia nih.govcore.ac.ukwur.nl Not readily degraded
4-Aminobenzenesulfonic acid Degradable by acclimated consortia nih.govcore.ac.ukwur.nl Not readily degraded
Other isomers Generally poor to no degradation observed nih.govcore.ac.uk Not readily degraded

The microbial transformation of complex aromatic compounds like this compound is initiated by enzymes that catalyze the initial attack on the molecule. These transformations are often the rate-limiting step in the biodegradation process. The initial enzymatic attack can involve hydroxylation, demethylation, deamination, or denitration.

For aromatic compounds, the primary mechanism of aerobic degradation involves the action of oxygenase enzymes.

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, respectively. This hydroxylation of the ring is a crucial activation step, destabilizing the aromatic system and preparing it for subsequent cleavage. The resulting dihydroxylated intermediates (catechols) can then be processed by ring-cleavage dioxygenases.

Biotransformation of Substituents: Microorganisms can also possess enzymes that modify the functional groups. For instance, the methyl group could be oxidized to a carboxylic acid. The nitro group can be reduced to an amino group under certain conditions, or removed by denitrase enzymes. The amino group can be removed by deaminases. The carbon-sulfur bond can be cleaved by desulfonating enzymes.

Specific microbial strains capable of degrading related substituted aromatics have been isolated. For example, various species of Pseudomonas, Rhodococcus, and Aspergillus are known to metabolize a wide range of aromatic compounds. nih.gov The biotransformation of a structurally related compound, 2-amino-4-methyl-3-nitropyridine (B139313), by Cunninghamella elegans resulted in hydroxylation at various positions, oxidation of the methyl group, and N-oxidation, demonstrating the diverse enzymatic capabilities of microorganisms. nih.govresearchgate.net These pathways suggest potential transformation routes for this compound in biologically active environments.

Environmental Fate Modeling and Prediction

Environmental fate modeling is a critical tool for predicting the distribution and persistence of chemical compounds in the environment. For this compound, a synthetic organic compound, understanding its behavior in various environmental compartments such as air, water, soil, and sediment is essential for risk assessment and management. Due to a lack of specific experimental studies on this particular compound, modeling approaches, often using data from structurally similar chemicals, provide initial estimates of its environmental behavior.

Application of Fugacity Models for Environmental Distribution

Fugacity models are a cornerstone of environmental fate modeling, providing a framework for predicting the partitioning of a chemical between different environmental media. ulisboa.pt Fugacity, a concept analogous to partial pressure, represents the "escaping tendency" of a chemical from a particular phase. ulisboa.pt At equilibrium, the fugacity of a chemical is uniform across all phases.

Physicochemical Properties and their Influence on Environmental Distribution:

PropertyThis compound (Predicted/Limited Data)p-Toluenesulfonic acid (Experimental Data)Significance for Fugacity Modeling
Molecular Weight232.22 g/mol 172.20 g/mol nih.govInfluences transport and partitioning.
Water SolubilityHigh (expected due to sulfonic acid group)670 g/L nih.govHigh water solubility suggests a preference for the aqueous phase.
Vapor PressureLow (expected)Very lowLow vapor pressure indicates that the compound is unlikely to be found in significant concentrations in the atmosphere.
Octanol-Water Partition Coefficient (Log Kow)Low (expected)-0.62A low Log Kow value indicates low potential for bioaccumulation in fatty tissues of organisms.

Based on the expected properties of a sulfonated aromatic amine, this compound is likely to have a high affinity for the aqueous phase. The sulfonic acid group is highly polar and will readily ionize in water, leading to high water solubility. Consequently, a Level III fugacity model, which considers a non-equilibrium steady-state system with advective and intermedia transport, would likely predict that if released into the environment, this compound would predominantly partition to the water compartment. Its low vapor pressure suggests that volatilization from water or soil surfaces would be a minor transport pathway. The low expected Log Kow indicates a low potential for bioconcentration in aquatic organisms.

Remediation Strategies for Contaminated Environments

The remediation of environments contaminated with nitroaromatic and sulfonated compounds presents significant challenges due to their persistence and potential toxicity. While specific remediation studies for this compound are not documented in publicly available literature, general strategies for similar contaminants can be considered. These strategies can be broadly categorized into physical, chemical, and biological methods.

Potential Remediation Technologies:

Remediation StrategyDescriptionApplicability to this compound
Soil Washing An ex-situ process that uses water or a washing solution to remove contaminants from excavated soil. The addition of surfactants or chelating agents can enhance the removal of organic pollutants.Given its expected high water solubility, soil washing with water could be effective. The efficiency might be enhanced by adjusting the pH of the washing solution to ensure the compound is in its more soluble ionized form.
Adsorption This process involves the use of adsorbents like activated carbon to bind and remove contaminants from water or soil.The effectiveness would depend on the affinity of the compound for the adsorbent material. The polarity of this compound might influence its adsorption behavior.
Advanced Oxidation Processes (AOPs) These chemical treatment processes generate highly reactive radicals, such as hydroxyl radicals, to degrade organic pollutants.AOPs are generally effective for a wide range of organic compounds and could potentially mineralize this compound. However, the formation of potentially more toxic intermediates would need to be investigated.
Bioremediation This approach utilizes microorganisms to break down contaminants into less harmful substances.The presence of a nitro group can make aromatic compounds resistant to biodegradation. However, some microorganisms have been shown to degrade nitroaromatic compounds under specific conditions. dtic.mil The sulfonic acid group can also influence biodegradability. Research would be needed to identify or engineer microorganisms capable of degrading this specific compound.

The selection of an appropriate remediation strategy would depend on various factors, including the concentration of the contaminant, the characteristics of the contaminated site (e.g., soil type, hydrogeology), and the regulatory requirements. For soil contaminated with this compound, a combination of soil washing to remove the bulk of the contaminant, followed by a polishing step using adsorption or bioremediation for the residual contamination, could be a viable approach.

Industrial Production and Process Chemistry of 4 Amino 2 Nitro 3 Toluenesulfonic Acid

Scalable Synthesis Routes and Process Optimization

The commercial production of 4-Amino-2-nitro-3-toluenesulfonic acid is not detailed in a single, standardized public document. However, a chemically sound and scalable route can be devised based on established principles of aromatic chemistry, starting from 3-aminotoluene (m-toluidine). The synthesis pathway involves two primary transformations: sulfonation and nitration. The order of these steps is crucial for achieving the desired isomer.

A plausible and efficient synthesis route proceeds in two main stages:

Sulfonation of m-Toluidine (B57737): The first step is the sulfonation of m-toluidine. The amino (-NH2) and methyl (-CH3) groups are both ortho-, para-directing. Sulfonation of m-toluidine with sulfuric acid or oleum (B3057394) would be expected to yield 4-amino-3-toluenesulfonic acid as a major product. The sulfonic acid group is introduced at the position para to the amino group, which is a primary directing group.

Nitration of 4-Amino-3-toluenesulfonic Acid: The second step involves the nitration of the intermediate, 4-amino-3-toluenesulfonic acid. In the acidic medium used for nitration (typically a mixed acid of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. The existing sulfonic acid and methyl groups will also influence the position of the incoming nitro group. The nitration is expected to occur at the position ortho to the amino group and meta to the sulfonic acid group, yielding the final product, this compound.

Process Optimization:

To maximize yield and purity while ensuring operational safety, several parameters are optimized:

Reagent Concentration: The concentration of the sulfonating agent (e.g., % SO3 in oleum) and the nitrating agent (mixed acid composition) is critical. For sulfonation, using oleum drives the reaction to completion. scribd.com For nitration, the concentration of sulfuric acid must be high enough to generate the nitronium ion (NO2+) but controlled to prevent unwanted side reactions. acs.org

Temperature Control: Both sulfonation and nitration are highly exothermic reactions. acs.orgacs.org Failure to control the temperature can lead to reduced yield, increased by-product formation, and severe safety hazards, including thermal runaway. at.ua The sulfonation step is typically carried out at elevated temperatures to facilitate the reaction, while nitration is often performed at low temperatures (e.g., 0-10°C) to control the reaction rate and selectivity. numberanalytics.com

Reaction Time: The duration of each reaction step is optimized to ensure complete conversion without promoting the formation of impurities. The progress of the reaction is typically monitored using in-process analytical techniques like HPLC.

Agitation: Efficient mixing is essential to ensure homogeneity and effective heat transfer, particularly in the viscous reaction mass formed during sulfonation and the two-phase system of nitration.

Table 8.1: Illustrative Parameters for Scalable Synthesis

ParameterSulfonation of m-ToluidineNitration of 4-Amino-3-toluenesulfonic Acid
Starting Material m-Toluidine4-Amino-3-toluenesulfonic acid
Reagent 20% Oleum (Sulfur trioxide in H₂SO₄)Mixed Acid (HNO₃/H₂SO₄)
Molar Ratio 1 : 1.1 (Substrate : SO₃)1 : 1.05 (Substrate : HNO₃)
Temperature 160-180°C0-10°C
Reaction Time 4-6 hours2-4 hours
Solvent/Medium Excess Sulfuric AcidConcentrated Sulfuric Acid

This table presents illustrative data based on typical industrial aromatic substitution reactions.

Continuous Production Methodologies

Modern chemical manufacturing increasingly favors continuous production over traditional batch processes, especially for hazardous reactions like nitration. Continuous flow chemistry offers significant advantages in safety, efficiency, and control. researchgate.netresearchgate.net

Microreactors and Tubular Reactors: For nitration, continuous flow reactors, such as microreactors or plug flow tubular reactors, are ideal. google.com These systems feature a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, which drastically reduces the risk of thermal runaway. numberanalytics.com Reactants are pumped into a mixer and then flow through a temperature-controlled tube where the reaction occurs over a short residence time (seconds to minutes). google.com

Process Automation: Continuous processes are highly amenable to automation. Real-time monitoring of temperature, pressure, and concentration using process analytical technology (PAT) allows for immediate adjustments to maintain optimal conditions. This minimizes human intervention and improves batch-to-batch consistency.

Improved Safety: The small internal volume of continuous reactors means that only a small quantity of hazardous material is in the reaction zone at any given time, significantly lowering the risk associated with potential incidents. researchgate.net

Sulfonation in Continuous Mode: Continuous sulfonation can also be implemented, for instance, by passing the aromatic compound through a stream of the sulfonating agent in a dedicated reactor. google.com This approach allows for better control over the reaction and can lead to higher efficiency.

Table 8.2: Comparison of Batch vs. Continuous Nitration

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk of thermal runaway due to large volume.Inherently safer due to small reactor volume and superior heat control. researchgate.net
Heat Transfer Less efficient, potential for local hot spots.Highly efficient, precise temperature control. numberanalytics.com
Reaction Time Hours.Seconds to minutes. google.com
Productivity Lower throughput per unit volume.Higher throughput, easily scalable by numbering-up.
Consistency Potential for batch-to-batch variation.High consistency and product quality.

This table provides a general comparison based on established principles of chemical engineering.

Purification Techniques for Industrial-Scale Production

Achieving high purity of the final product is essential, particularly for applications in dyes and specialty chemicals. The purification process for this compound typically involves several stages designed to remove unreacted starting materials, isomers, and other by-products.

Precipitation and Isolation: After the nitration step, the reaction mixture is carefully diluted with water or poured onto ice. google.com This process, known as "quenching," serves to stop the reaction and precipitate the crude sulfonic acid product, as it is generally less soluble in the diluted acidic medium than the impurities.

Filtration: The precipitated solid is separated from the liquid phase using industrial-scale filtration equipment, such as a filter press or a centrifugal filter.

Washing: The filter cake is washed with cold water or a brine solution to remove residual acids (sulfuric and nitric) and any water-soluble impurities. icheme.org

Recrystallization/Reslurrying: For higher purity, the crude product can be recrystallized from a suitable solvent, such as hot water or an aqueous alcohol mixture. An alternative, less energy-intensive method is reslurrying, where the crude product is stirred in a hot liquid in which it has limited solubility, dissolving impurities and refining the crystal structure.

Drying: The final purified product is dried in industrial dryers (e.g., tray dryers or rotary vacuum dryers) to remove residual moisture, yielding a stable, solid product.

Process Safety and Chemical Engineering Considerations

The production of this compound involves significant safety and engineering challenges, primarily due to the use of highly corrosive strong acids and the strongly exothermic nature of nitration.

Hazard Analysis: A thorough hazard and operability (HAZOP) study is fundamental. Nitration reactions are known for their potential for thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture or explosion. acs.orgat.ua The decomposition of nitroaromatic compounds can be violent. icheme.org

Reactor Design: Reactors must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys, to withstand the harsh acidic conditions. youtube.com The reactor must be equipped with a high-efficiency cooling system (e.g., jackets, internal cooling coils) and a robust agitation system to ensure effective heat removal and temperature uniformity.

Emergency Systems: A critical safety feature is an emergency relief system (e.g., rupture discs, relief valves) designed to safely vent any unexpected pressure buildup. Additionally, quench systems may be installed to rapidly inject a diluent or reaction inhibitor to stop a runaway reaction.

Handling of Raw Materials: Strict protocols are required for the storage and handling of concentrated nitric acid, sulfuric acid, and oleum. This includes the use of appropriate personal protective equipment (PPE), such as acid-resistant gloves, face shields, and chemical-resistant suits. youtube.com

Waste Treatment: The process generates acidic wastewater (spent acid) which must be neutralized before discharge. The recovery and reconcentration of sulfuric acid is a common practice in large-scale industrial nitration to improve economic and environmental performance. acs.org

Derivatives, Analogues, and Structure Reactivity Relationships in Chemical Synthesis

Synthesis and Reactivity of Isomeric Aminonitrotoluenesulfonic Acids

The synthesis of aminonitrotoluenesulfonic acids is typically achieved through the sulfonation of nitrotoluenes or the nitration of aminotoluenesulfonic acids. The specific isomer obtained is dictated by the starting materials and reaction conditions, as the directing effects of the substituents on the aromatic ring control the position of the incoming group.

For instance, the commercial production of nitrotoluenes via the nitration of toluene (B28343) results in a mixture of isomers, primarily 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481). nih.gov These separated isomers can then be sulfonated. The sulfonation of 2-nitrotoluene by heating with oleum (B3057394) yields 2-nitrotoluene-4-sulfonic acid. chemicalbook.com Similarly, 4-nitrotoluene serves as a key precursor for 4-nitrotoluene-2-sulfonic acid, which is an important intermediate for fluorescent whitening agents. nih.gov

Conversely, starting with an aminotoluenesulfonic acid, such as 4-aminotoluene-3-sulfonic acid (also known as 2-amino-5-methylbenzenesulfonic acid), provides another route. sigmaaldrich.com Nitration of such a precursor would lead to various isomers depending on the reaction control. The synthesis of 4-nitro-2-aminotoluene can be achieved by the mono-nitration of o-toluidine (B26562) in concentrated sulfuric acid. google.com Subsequent sulfonation of this product would be a logical route to 4-Amino-2-nitro-3-toluenesulfonic acid.

The reactivity of these isomers is largely determined by the electronic properties and positions of the functional groups. The nitro group is electron-withdrawing and can be readily reduced to an amino group using reagents like iron powder or catalytic hydrogenation. njit.edugoogle.com The amino group is an activating group and a nucleophile, which can be diazotized to form diazonium salts, crucial intermediates in the synthesis of azo dyes. The sulfonic acid group is strongly acidic and confers significant water solubility to the molecule. sigmaaldrich.com

Table of Selected Isomeric Aminonitrotoluenesulfonic Acids and Precursors

Compound NameCAS NumberKey Synthesis RoutePrecursor(s)
2-Nitrotoluene-4-sulfonic acid97-06-3Sulfonation of 2-nitrotoluene2-Nitrotoluene
4-Nitrotoluene-2-sulfonic acid121-03-9Sulfonation of 4-nitrotoluene4-Nitrotoluene
4-Aminotoluene-3-sulfonic acid88-44-8Not specified, likely sulfonation of m-toluidine (B57737)m-Toluidine
4-Nitro-2-aminotoluene119-32-4Nitration of o-toluidineo-Toluidine

This table presents a selection of isomeric precursors and related compounds to illustrate common synthetic pathways.

Exploration of Related Nitro- and Amino-Substituted Sulfonic Acids

The chemistry of this compound is part of a broader class of nitro- and amino-substituted aryl sulfonic acids. The synthesis strategies for these compounds often involve multi-step processes of nitration, sulfonation, and amination or reduction.

Notable examples include:

2-Amino-5-nitrobenzenesulfonic acid : This compound is prepared by first sulfonating p-nitrochlorobenzene with oleum. The resulting 4-chloro-3-nitrobenzenesulfonic acid is then heated with concentrated ammonia (B1221849) in an autoclave to replace the chlorine atom with an amino group. prepchem.com

4-Nitro-2-aminobenzenesulfonic acid : The synthesis of this acid is described via the sulfonation of 3-nitroaniline (B104315) using oleum. google.com

2-Aminophenol-4-sulfonic acid : A synthetic pathway for this compound begins with the nitration of sulfanilic acid to produce 2-nitrosulfanilic acid. The nitro group is then reduced to an amino group, and the original amino group is replaced by a hydroxyl group to yield the final product. njit.edu

These examples demonstrate a common theme in the synthesis of substituted aryl sulfonic acids, where the sequence of reactions is critical for achieving the desired substitution pattern due to the directing effects of the functional groups already present on the ring.

Structural Modifications and their Influence on Synthetic Utility

The structure-activity relationship (SAR) is a fundamental concept that connects a molecule's chemical structure to its properties and utility. youtube.com For compounds like this compound, structural modifications—such as changing the position of the substituents, altering the functional groups, or adding new ones—have a profound impact on their synthetic usefulness.

Positional Isomerism : As seen with the aminonitrotoluenesulfonic acids, the relative positions of the amino, nitro, and sulfonic acid groups dictate the electronic environment of the benzene (B151609) ring. This affects the compound's acidity, the reactivity of each functional group, and steric hindrance, which can influence its ability to participate in subsequent reactions.

Functional Group Identity : The presence of the nitro, amino, and sulfonic acid groups provides multiple reaction sites. The amino group can be a site for acylation or alkylation. The nitro group is primarily a precursor to a primary amine via reduction. njit.edu The sulfonic acid group enhances water solubility and can act as a leaving group under certain conditions or be used to direct metal complexation. sigmaaldrich.com

Introduction of New Substituents : Adding other groups (e.g., halogens, alkyls) to the aromatic ring would further modify the molecule's properties. For instance, introducing an alkyl group can increase lipophilicity, while a halogen can provide a new site for nucleophilic substitution or cross-coupling reactions. Studies on other complex molecules, such as aryl-substituted formyl oxazolidine (B1195125) derivatives, have shown that systematic structural changes can fine-tune biological or chemical activity, leading to the development of compounds with desired properties like herbicide safeners. nih.gov

In essence, the specific arrangement of functional groups in this compound makes it a versatile intermediate. Its structural features can be precisely manipulated to serve as a building block for more complex molecules, such as dyes and specialized polymers.

Comparative Studies with Related Aryl Sulfonic Acids in Catalysis

Aryl sulfonic acids are well-established as strong Brønsted acid catalysts in a variety of organic reactions, including esterification, hydrolysis, and alkylation, often serving as a more effective alternative to mineral acids like sulfuric acid. mdpi.com The catalytic efficiency of these acids is highly dependent on their molecular structure.

A comparative study on the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) evaluated the catalytic activity of several aryl sulfonic acids: p-toluene sulfonic acid (PTSA), 2-naphthalenesulfonic acid (2-NSA), and 1,5-naphthalenedisulfonic acid (1,5-NDSA). mst.edu The study found that the aryl sulfonic acids exhibited significantly higher rates of PET hydrolysis compared to sulfuric acid (H₂SO₄). This enhanced activity was attributed to better wetting and a higher affinity of the aryl sulfonic acid catalysts for the PET surface, highlighting the importance of the organic aryl structure in heterogeneous catalysis. mst.edu

Table of Catalyst Performance in PET Hydrolysis

CatalystTime for >90% TPA Yield (hours)
p-Toluene sulfonic acid (PTSA)3
2-Naphthalenesulfonic acid (2-NSA)3
1,5-Naphthalenedisulfonic acid (1,5-NDSA)8
Sulfuric acid (H₂SO₄)18

Data sourced from a study conducted at 150°C with a 4 M catalyst concentration. mst.edu

Furthermore, the presence of other functional groups on the aryl ring can modulate catalytic activity. Research on bifunctional materials has shown that incorporating an amino group in proximity to the sulfonic acid group can have a positive effect on catalytic performance, with the amino group potentially participating in the acidic function. researchgate.net The stability of the catalyst can also be enhanced by using an arenesulfonic acid structure compared to an aliphatic (e.g., propyl) sulfonic acid, as the former is less prone to leaching of the -SO₃H group. mdpi.com

Therefore, while direct catalytic studies on this compound are not widely reported, its structure suggests potential as a bifunctional acid catalyst. The sulfonic acid provides the primary Brønsted acidity, while the amino group could influence the catalytic environment, and the nitro group could be used for post-reaction modification or immobilization of the catalyst.

Future Research Directions and Outlook

Development of Novel Stereoselective Synthesis Methods

The synthesis of highly substituted aromatic compounds like 4-Amino-2-nitro-3-toluenesulfonic acid with precise control over regioselectivity remains a significant challenge. While traditional methods often involve multi-step processes, future research will likely focus on developing novel stereoselective and regioselective synthetic routes.

One promising avenue is the use of p-toluenesulfonic acid (p-TSA) as a catalyst in novel tandem reactions. For instance, p-TSA has been successfully used to catalyze tandem aza-Michael addition-aza-Friedel–Crafts cyclization processes, creating multiple contiguous stereocenters with high stereoselectivity. preprints.org Adapting such methodologies to the synthesis of aminated and nitrated toluenesulfonic acids could provide more efficient and atom-economical pathways. Research could explore the annulation of substituted anilines with specifically designed ketones, a strategy that has proven effective for synthesizing substituted quinolines under p-TSA promotion. preprints.org

Future investigations may also focus on developing efficient and environmentally friendly approaches for key reaction steps, such as cyclotrimerisation of alkynes to form substituted benzene (B151609) rings, which can be achieved using p-toluenesulfonic acid monohydrate under solvent-free conditions. preprints.org The challenge will be to integrate sulfonation, amination, and nitration into a cohesive and selective synthesis, potentially through chemo- and stereoselective catalysis.

Exploration of Emerging Catalytic Systems for Transformations

The transformation of this compound, particularly the reduction of its nitro group to an amino group to form diamine derivatives, is crucial for its application in dye synthesis. Future research will focus on developing more efficient, selective, and sustainable catalytic systems for this and other transformations.

Current research highlights a move away from traditional catalysts like iron powder, which generate significant iron sludge waste. rsc.org The focus is shifting towards green catalytic techniques, including room temperature catalysis and photocatalysis. rsc.org Emerging catalysts include:

Photoenzymatic Systems: Light-powered photoenzymatic systems using nitroreductases represent a highly selective and environmentally friendly alternative for reducing nitroaromatic compounds. nih.gov These systems can operate in aqueous conditions and offer a high degree of chemo- and regio-selectivity, converting nitro groups to amines via nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Heterogeneous Catalysts: The development of novel heterogeneous catalysts is a key area. For example, rhenium (Re) sub-nanostructures stabilized on polymeric matrices have shown high catalytic activity for the hydrogenation of various nitroaromatic compounds (NACs) under mild conditions. nih.govresearchgate.net The efficiency of these catalysts is demonstrated by their high pseudo-first-order rate constants for the reduction of compounds like nitrobenzene (B124822) and 4-nitrophenol. nih.govresearchgate.net

Photocatalysis: Photocatalysis using materials like titanium dioxide (TiO2) is another promising approach. nih.gov This method has been used for both nitro reduction and amine oxidation. nih.gov

Future work will likely involve designing catalysts that can selectively reduce the nitro group on this compound without affecting the existing amino and sulfonic acid groups. The mechanism of these catalytic reductions, whether through direct hydrogenation or disproportionation of hydroxylamine intermediates, will also be a subject of intense study. rsc.org

Table 1: Comparison of Emerging Catalytic Systems for Nitroaromatic Compound (NAC) Reduction
Catalytic SystemKey FeaturesPotential Advantages for Transforming this compoundReference
Photoenzymatic (e.g., Nitroreductases)Uses light and enzymes; high chemo- and regio-selectivity; operates in aqueous conditions.High selectivity for the target nitro group, minimizing side reactions. Environmentally benign. nih.gov
Heterogeneous (e.g., Re sub-nanostructures)High catalytic activity under mild conditions; stable and reusable.Efficient reduction, potential for continuous flow processes, and easier catalyst separation. nih.govresearchgate.net
Photocatalysis (e.g., TiO2, Graphene-based)Utilizes light to drive reactions; can be used for reduction or oxidation.Sustainable process using light as an energy source; versatile for various transformations. nih.gov
Phosphorus-doped Carbon Nanotubes (P-CNTs)Selectively hydrogenates nitro groups with minimal by-products, even on difficult-to-reduce compounds.High efficiency and selectivity, preventing undesired reactions like dehalogenation or desulfonation. rsc.org

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the complex reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is critical for process optimization. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions in real-time. nih.gov

The ability to probe molecular-scale processes at solid-liquid interfaces is fundamental to understanding reaction pathways. nih.gov Techniques such as in situ infrared spectroscopy can provide detailed information about the formation and consumption of intermediates during a reaction. For example, in the photocatalytic degradation of toluene (B28343), in situ IR has been used to identify intermediates like benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid, clarifying the degradation pathway. nih.gov Applying similar techniques to the synthesis of this compound could elucidate the sequence of sulfonation, nitration, and amination, helping to control the formation of unwanted isomers.

Future directions will involve integrating multiple analytical approaches to gain a comprehensive understanding. nih.gov Combining in situ spectroscopy with techniques like mass spectrometry could allow for the real-time tracking of both intermediate species and final products, providing invaluable data for kinetic modeling and reaction optimization. nih.gov This is particularly important for complex, multi-step reactions where transient or unstable intermediates play a crucial role.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry, from predicting reaction outcomes to designing optimal synthetic pathways. ijsetpub.comjetir.org This technology is particularly promising for complex targets like this compound.

Predictive Modeling: ML algorithms can predict the selectivity and rate of a given reaction, which is essential for controlling the formation of specific isomers in the synthesis of substituted toluenes. eurekalert.org By feeding the AI information about the reactants, catalysts, and conditions, researchers can forecast the most likely products. eurekalert.org

Retrosynthetic Planning: AI tools can propose novel and efficient synthetic routes that a human chemist might overlook. ijsetpub.com This accelerates the discovery and optimization of pathways for producing complex molecules.

Process Optimization: AI can be integrated with automated chemical reactors ("molecule machines") to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures). illinois.edu The AI learns from the experimental results in real-time, iteratively suggesting new experiments to find the optimal conditions for yield and purity. illinois.edu

A significant challenge is the need for high-quality, comprehensive datasets for training the AI models. ijsetpub.com Future efforts will involve creating robust platforms that allow chemists to input their own reaction systems for analysis and prediction, streamlining the development of new synthetic methods. eurekalert.org The combination of AI with established chemical knowledge will enhance efficiency and foster innovation in chemical synthesis. iscientific.org

Enhanced Environmental Remediation Technologies

Nitroaromatic compounds (NACs), including derivatives of toluenesulfonic acid, are often recalcitrant environmental pollutants. nih.gov Future research will focus on developing and enhancing technologies for their effective remediation from soil and water.

Advanced Oxidation Processes (AOPs): AOPs are a primary focus for the degradation of organic pollutants. acs.orgbohrium.com These processes generate highly reactive species, such as hydroxyl radicals (•OH), to break down contaminants. Key research directions include:

Photocatalysis: Heterogeneous photocatalysis, for example using TiO₂/UV, has been shown to be highly effective for degrading nitroaromatic compounds, achieving high degradation rates with low concentrations of intermediates. dss.go.thepa.gov A significant advantage is the suppression of toxic nitroaromatic byproduct formation, which can occur with other AOPs like direct photolysis or H₂O₂/UV in the presence of nitrate (B79036) ions. acs.org

Optimizing AOPs: Research is ongoing to understand and model the complex reaction pathways in AOPs to avoid the formation of toxic transformation products. bohrium.com Combining density functional theory (DFT) with kinetic modeling can help predict the formation and decay of intermediates. bohrium.com

Bioremediation: Bioremediation offers a sustainable approach to degrading NACs. Future research will explore:

Microbial Degradation: Isolating and engineering microbial strains with specific catabolic pathways for compounds like this compound is a key goal. Bacteria and fungi can mineralize NACs through various mechanisms, including the reduction of the nitro group or oxygenolytic cleavage of the sulfonate group. nih.govd-nb.info For example, some Mycobacterium strains degrade 4-nitrotoluene (B166481) by first reducing the nitro group to a hydroxylamino function, which then undergoes rearrangement. nih.gov

Enhanced Bioremediation: This involves stimulating microbial activity in situ. Techniques include the addition of slow-release electron donors (e.g., polylactate esters) to promote anaerobic reductive biodegradation. researchgate.net Electrokinetic-enhanced amendment delivery is an emerging technology that uses an electric field to distribute these amendments through contaminated soil and groundwater. frtr.gov

Phytoremediation: This technology uses plants to remove or degrade contaminants. Enhanced phytoremediation strategies involve using chemical agents to increase the bioavailability of pollutants or introducing beneficial microbes to the plant's root zone to improve degradation efficiency. researchgate.net

Table 2: Future Directions in Remediation Technologies for Nitroaromatic Sulfonic Acids
TechnologyPrincipleFuture Research FocusReference
Heterogeneous Photocatalysis (AOP)Uses a semiconductor (e.g., TiO₂) and UV light to generate radicals that degrade pollutants.Developing novel photocatalysts with higher efficiency under visible light; understanding degradation pathways to ensure complete mineralization. dss.go.thnih.gov
Microbial Degradation (Bioremediation)Utilizes microorganisms that can use the compound as a source of carbon, nitrogen, or sulfur.Isolation of novel microbial consortia; genetic engineering of microbes for enhanced degradation capabilities; understanding metabolic pathways. nih.govd-nb.inforesearchgate.net
Enhanced In Situ BioremediationStimulation of native microbial populations by adding nutrients or electron donors.Development of slow-release amendment formulas; integration with electrokinetics for better subsurface distribution. researchgate.netfrtr.gov
Enhanced PhytoremediationUses plants, often aided by chemical agents or microbes, to extract or degrade contaminants.Identifying hyperaccumulator plant species; optimizing the use of chelating agents and microbial inoculants to improve uptake and degradation. researchgate.net

Q & A

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) reported for this compound?

  • Methodological Answer :
  • Standardized Conditions : Re-acquire spectra under identical solvent/deuterated solvent conditions (e.g., D₂O vs. DMSO-d₆).
  • Cross-Referencing : Compare with structurally similar compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (δ 7.2–7.8 ppm for aromatic protons) to identify anomalous signals .

Q. What statistical approaches are recommended for analyzing variability in biological assay results involving this compound?

  • Methodological Answer :
  • ANOVA : Test batch-to-batch variability (n ≥ 3 replicates).
  • QSAR Modeling : Correlate sulfonic acid group’s Hammett constants (σ ≈ 0.6) with bioactivity trends .

Methodological Tables

Parameter Recommended Method Key Reference
Purity OptimizationRecrystallization (H₂O/HCl, 1:1 v/v)
Solubility EnhancementAlkaline pH adjustment (NaOH, pH 10–12)
Structural ValidationHRMS ([M-H]⁻ = 276.02 m/z)
Isomer SeparationHPLC (C18, 0.1% TFA gradient)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.